molecular formula C13H14O6 B1605775 (+)-Dimethyl 2,3-O-benzylidene-D-tartrate CAS No. 91326-83-9

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate

Cat. No.: B1605775
CAS No.: 91326-83-9
M. Wt: 266.25 g/mol
InChI Key: FMSYNRGOFIGJMM-UWVGGRQHSA-N
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Description

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is an organic compound with the molecular formula C13H14O6. It is a derivative of tartaric acid, where the hydroxyl groups are protected by a benzylidene group, and the carboxyl groups are esterified with methanol. This compound is often used in organic synthesis, particularly in the preparation of chiral molecules due to its stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate typically involves the protection of tartaric acid. One common method is the reaction of tartaric acid with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. This intermediate is then esterified with methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: The benzylidene group can be reduced to yield the corresponding diol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.

    Reduction: Commonly achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Hydrolysis: Produces dimethyl tartrate and benzaldehyde.

    Reduction: Yields dimethyl tartrate and benzyl alcohol.

    Substitution: Forms various substituted esters depending on the nucleophile used.

Scientific Research Applications

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is widely used in scientific research due to its chiral properties. Some applications include:

    Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.

    Catalysis: Serves as a ligand in asymmetric catalysis, enhancing the selectivity of reactions.

    Pharmaceuticals: Employed in the synthesis of chiral drugs and intermediates.

    Material Science: Utilized in the preparation of chiral materials and polymers.

Mechanism of Action

The mechanism of action of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate in asymmetric synthesis involves its ability to induce chirality in the reaction products. The benzylidene group provides steric hindrance, directing the approach of reagents to specific faces of the molecule. This selectivity is crucial in producing enantiomerically pure compounds.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl tartrate: Lacks the benzylidene protection, making it more reactive but less selective in asymmetric synthesis.

    Diethyl tartrate: Similar structure but with ethyl ester groups, offering different solubility and reactivity profiles.

    Benzylidene tartrate: Similar protection but without esterification, used in different synthetic applications.

Uniqueness

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is unique due to its combination of benzylidene protection and esterification, providing both stability and selectivity in reactions. This makes it particularly valuable in the synthesis of chiral molecules and in asymmetric catalysis.

Properties

IUPAC Name

dimethyl (4S,5S)-2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-16-11(14)9-10(12(15)17-2)19-13(18-9)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSYNRGOFIGJMM-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](OC(O1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352123
Record name Dimethyl 2,3-O-benzylidene-D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91326-83-9
Record name Dimethyl 2,3-O-benzylidene-D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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